molecular formula C16H18O5 B2629855 Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate CAS No. 100804-98-6

Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate

Cat. No. B2629855
M. Wt: 290.315
InChI Key: YFVNTODVGQDNFC-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzofuran, which is a heterocyclic compound . Benzofuran derivatives are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate” are not available, a related compound, “(5-methoxy-1-benzofuran-2-yl)-(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone”, has been synthesized from 2-Hydroxy-5-methoxybenzaldehyde and Ethanone, 2-bromo-1-(5-methoxy-2-methyl-3-benzofuranyl)- .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate and its related compounds have been synthesized through various methods, aiming to explore their chemical properties and potential applications in medicinal chemistry. For instance, a study focused on the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, employing ethyl 4-chloro-3-oxobutanoate in a Friedländer condensation reaction under ultrasound irradiation conditions. This method highlights the compound's role in generating diverse chemical structures with potential pharmaceutical applications (Gao et al., 2011).

Antioxidant Properties

Research into the antioxidant capacities of 4-hydroxycoumarin derivatives, including compounds structurally related to ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate, has shown promising results. These compounds demonstrated significant scavenging activities in vitro, suggesting their potential as therapeutic agents for managing oxidative stress-related conditions (Stanchev et al., 2009).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potential of benzofuran derivatives has been explored, with studies showing that certain compounds exhibit activities against Candida albicans and other pathogens. This suggests the relevance of ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate in developing new antimicrobial agents (Abdel-Wahab et al., 2008).

Potential in Drug Discovery

Research has also delved into the synthesis of various benzofuran compounds for biological activity evaluation, such as anti-HIV properties. These studies underline the compound's significance in the synthesis of new molecules with potential therapeutic benefits, particularly in treating viral infections (Mubarak et al., 2007).

Contributions to Organic Chemistry

The compound and its derivatives have played a critical role in organic synthesis, providing key insights into reaction mechanisms and contributing to the development of new synthetic methodologies. This includes studies on the reactivity of ethyl 4-halo-3-oxobutanoate derivatives, offering a deeper understanding of nucleophilic substitution reactions and their applications in creating complex organic molecules (Kato et al., 1978).

properties

IUPAC Name

ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-4-20-15(18)8-6-13(17)16-10(2)21-14-7-5-11(19-3)9-12(14)16/h5,7,9H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVNTODVGQDNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(OC2=C1C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate

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